1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a dimethoxy-nitrophenyl group attached to a piperazine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the benzodioxole and dimethoxy-nitrophenyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or dimethoxy-nitrophenyl moieties are replaced by other nucleophiles.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using computational and experimental methods are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
Other piperazine derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is a complex organic molecule notable for its potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzodioxole and a nitrophenyl moiety, which contributes to its biological activity. Its IUPAC name is:
Molecular Formula
- C: 19
- H: 23
- N: 5
- O: 5
Key Functional Groups
- Benzodioxole ring
- Piperazine ring
- Nitro group
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzodioxole and nitrophenyl groups suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promising antitumor effects against various cancer cell lines. For instance, related piperazine derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
- Neuropharmacological Effects : The compound may influence central nervous system (CNS) activity by modulating neurotransmitter levels, particularly through inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .
Toxicity Profile
In vitro toxicity assessments using cell lines have demonstrated that while the compound exhibits biological activity, it also presents a concentration-dependent cytotoxicity profile. For instance, cell viability assays have shown that at certain concentrations, the compound maintains over 70% viability in normal epithelial cells .
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on structurally similar compounds revealed that derivatives with piperazine scaffolds exhibited significant antitumor activity against Mia PaCa-2 and PANC-1 cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds. Modifications to the benzodioxole and piperazine portions have led researchers to discover more potent analogs with improved selectivity for their biological targets .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-27-19-10-16(17(24(25)26)11-20(19)28-2)13-23-7-5-22(6-8-23)12-15-3-4-18-21(9-15)30-14-29-18/h3-4,9-11H,5-8,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBJSJTHQLYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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